N-(2-Nitro-4-octylphenyl)acetamide
Description
N-(2-Nitro-4-octylphenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring bearing a nitro group (-NO₂) at the 2-position and a long alkyl chain (octyl group) at the 4-position, with an acetamide (-NHCOCH₃) functional group attached to the aromatic ring. This structure combines electron-withdrawing (nitro) and lipophilic (octyl) substituents, which may influence its physicochemical properties, biological activity, and crystallization behavior.
Properties
CAS No. |
102040-43-7 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-(2-nitro-4-octylphenyl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-4-5-6-7-8-9-14-10-11-15(17-13(2)19)16(12-14)18(20)21/h10-12H,3-9H2,1-2H3,(H,17,19) |
InChI Key |
NUFSKYHLBDXUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-nitro-4-octylphenyl)- typically involves the nitration of 4-octylaniline followed by acetylation. The nitration process introduces a nitro group at the ortho position relative to the amine group. This is followed by the acetylation of the resulting 2-nitro-4-octylaniline to form the desired compound.
Industrial Production Methods
Industrial production of Acetamide, N-(2-nitro-4-octylphenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-nitro-4-octylphenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-octylphenylacetamide.
Scientific Research Applications
Acetamide, N-(2-nitro-4-octylphenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-nitro-4-octylphenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-Nitro-4-octylphenyl)acetamide with analogous compounds, focusing on substituent effects, pharmacological activities, and structural properties.
Substituent Effects on Physicochemical Properties
Key Observations :
- The octyl chain in the target compound likely increases lipophilicity compared to shorter alkyl or polar substituents (e.g., methoxy or amino groups).
- Nitro groups in meta/para positions (as in ) reduce molecular symmetry, affecting crystallization. The 2-nitro substituent in the target compound may similarly distort the phenyl ring, influencing solid-state packing .
Key Observations :
- Nitro groups in aromatic acetamides (e.g., NFTA) are often linked to carcinogenicity via metabolic nitro-reduction pathways . The octyl chain in the target compound might reduce metabolic activation but requires empirical validation.
- Long alkyl chains (e.g., octyl) are uncommon in pharmacologically active acetamides, suggesting the target compound may be more suited for non-biological applications (e.g., liquid crystals or surfactants).
Crystallography :
- Meta-substituted nitro groups (e.g., in N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) induce asymmetric unit variations in crystals . The 2-nitro substituent in the target compound may similarly disrupt symmetry, though the octyl chain’s flexibility could complicate crystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
